molecular formula C12H12OS B8338150 2-Ethyl-3-acetyl-benzo[b]thiophene

2-Ethyl-3-acetyl-benzo[b]thiophene

Cat. No.: B8338150
M. Wt: 204.29 g/mol
InChI Key: CMPLHZPYZGJIMD-UHFFFAOYSA-N
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Description

2-Ethyl-3-acetyl-benzo[b]thiophene is a sulfur-containing heterocyclic compound characterized by a fused benzene-thiophene ring system. The ethyl group at position 2 and the acetyl group at position 3 introduce steric and electronic modifications that influence its physicochemical properties and biological activity. The ethyl and acetyl substituents enhance lipophilicity and may improve binding affinity to biological targets, such as enzymes or receptors involved in disease pathways .

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

1-(2-ethyl-1-benzothiophen-3-yl)ethanone

InChI

InChI=1S/C12H12OS/c1-3-10-12(8(2)13)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3

InChI Key

CMPLHZPYZGJIMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2S1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Substituent positioning and electronic effects play critical roles in determining the activity of benzo[b]thiophene derivatives. Below is a comparative analysis of key analogs:

Compound Substituents Key Structural Features Electronic Effects
2-Ethyl-3-acetyl-benzo[b]thiophene Ethyl (C2), Acetyl (C3) Enhanced lipophilicity, moderate steric bulk Acetyl group increases electron-withdrawing character
2-(3',4',5'-Trimethoxybenzoyl)-benzo[b]thiophene () Trimethoxyphenyl (C2), Amino (C3) Bulky aromatic substituent, hydrogen bonding via amino group Methoxy groups enhance electron density
3-Iodo-2-aryl-benzo[b]thiophene () Iodo (C3), Aryl (C2) Heavy atom (iodine) for radiopharmaceutical applications Iodo group increases polarizability
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate () Ethyl ester (C2), Chlorophenyl (C5) Ester group improves solubility, chlorophenyl adds halogen bonding Chlorine induces electron withdrawal

Key Findings :

  • Trimethoxyphenyl analogs () exhibit strong tubulin polymerization activity due to hydrophobic interactions with Val181 and Cys241 in the colchicine binding site, unlike 2-ethyl-3-acetyl derivatives, which lack methoxy groups .
  • Iodo-substituted derivatives () are synthetically versatile for cross-coupling reactions, whereas the acetyl group in this compound may limit such reactivity .
Anticancer Activity
  • Trimethoxyphenyl-benzo[b]thiophenes (): Demonstrated IC₅₀ values < 1 µM in cancer cell lines via tubulin inhibition. The acetyl group in 2-ethyl-3-acetyl derivatives may reduce potency compared to amino or methoxy substituents .
  • RR4 (2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene) (): Inhibits ecto-5’-nucleotidase (CD73) with nanomolar affinity. The ethyl group in 2-ethyl-3-acetyl analogs may disrupt hydrogen bonding critical for target engagement .
Antimicrobial Activity
  • Triazole- and benzimidazole-thiophenes (): Show broad-spectrum antibacterial activity (MIC: 4–32 µg/mL). The acetyl group in this compound could enhance membrane permeability but may lack heterocyclic pharmacophores required for target specificity .

Physicochemical Properties

Property This compound Ethyl 3-amino-thiophene-2-carboxylate () 3-Hydroxy-benzo[b]thiophene-2-carboxylate ()
Molecular Weight (g/mol) ~220 (estimated) 235.31 235.31 (Ethyl ester analog)
LogP ~3.2 (predicted) 2.8 2.5
Solubility (aq.) Low Moderate (ester group) Low (hydroxy group may improve)

Key Insights :

  • The acetyl group in this compound increases LogP compared to ester or hydroxy derivatives, favoring membrane permeability but limiting aqueous solubility .
  • Ethyl ester analogs () balance lipophilicity and solubility, making them preferred intermediates in drug synthesis .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., acetyl group at C3: δ 2.6 ppm for CH₃, δ 200–210 ppm for carbonyl in ¹³C) .
  • HPLC Purification : Use reverse-phase HPLC with MeCN/H₂O gradients (30%→100%) for polar derivatives .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₂OS: 212.0603 Da) .

Advanced: How to resolve contradictions in synthetic yields across different methods?

Methodological Answer :
Discrepancies often arise from solvent polarity, catalyst loading, or substituent electronic effects. For example:

  • Green Synthesis : Aqueous-phase cyclization yields 85% for 2-acetylbenzo[b]thiophenes but fails for electron-deficient substrates due to poor solubility .
  • Iodine vs. Gold Catalysis : AuCl-catalyzed cyclization achieves higher regiocontrol for dibrominated derivatives but requires inert conditions .
    Strategy : Conduct a design of experiments (DoE) to map substituent electronic parameters (Hammett σ) against yield.

Basic: What are the implications of benzo[b]thiophene derivatives in antibacterial research?

Methodological Answer :
Derivatives like 2-amino-3-acyl-tetrahydrobenzothiophenes inhibit bacterial growth via membrane disruption. Key steps:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative strains.
  • Mechanistic Studies : Use fluorescence assays to track membrane permeability changes (e.g., propidium iodide uptake) .

Advanced: What strategies improve selectivity in COX-1/2 inhibition for benzo[b]thiophene-based compounds?

Q. Methodological Answer :

  • Substituent Engineering : Bulky tert-butyl groups at C6 reduce COX-2 binding by 40% due to steric clashes .
  • Isosteric Replacement : Replacing NH with S in the scaffold increases hydrophobicity, enhancing COX-1 affinity (Ki = 0.8 nM vs. 2.1 nM for COX-2) .

Advanced: How to design benzo[b]thiophene derivatives for optoelectronic applications?

Q. Methodological Answer :

  • OLED Emitters : Attach pyridyl groups to dibenzo[b,d]thiophene-S,S-dioxide to red-shift phosphorescence (λem = 585 nm). Solution-processed OLEDs achieve ηext = 16.6% .
  • Covalent Organic Frameworks (COFs) : Use thiophene-S motifs to create ORR-active sites. DFT-guided synthesis improves catalytic current density by 2.5× .

Table 3 : Photophysical Properties of Ir(III) Complexes

Complexλem (nm)Φₚ (%)ηext (%)
Ir-15676812.1
Ir-25858316.6
Ir-3543539.8

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